
CID 12319652
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 12319652” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields. It is utilized in numerous applications, ranging from industrial processes to scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 12319652 involves several chemical reactions and specific conditions. The preparation methods typically include the formation of inclusion complexes with cyclodextrins. Cyclodextrins are valuable compounds used in different industrial fields, including food and pharmaceuticals. The most common methods to prepare host inclusion in the non-polar cavity of cyclodextrins involve the determination of the inclusion formation constant and the use of analytical techniques to evidence host inclusion .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. The production methods may include the use of advanced chemical reactors and purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions: CID 12319652 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications and properties.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often intermediates or final compounds used in further applications or studies.
Scientific Research Applications
CID 12319652 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is utilized for investigating biological pathways and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a tool for drug development. Industrially, it is used in the production of various chemicals and materials .
Mechanism of Action
The mechanism of action of CID 12319652 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and functions. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
CID 12319652 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or properties. The comparison involves analyzing the differences in reactivity, stability, and applications. Some similar compounds include cephalosporins, which are a class of β-lactam antibiotics .
Properties
CAS No. |
62051-71-2 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
InChI |
InChI=1S/C20H16/c1-17(19-13-5-3-6-14-19)11-9-10-12-18(2)20-15-7-4-8-16-20/h3-8,13-16H,1-2H3 |
InChI Key |
DOLBPPTXRXIAET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C=C=C=C=C(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


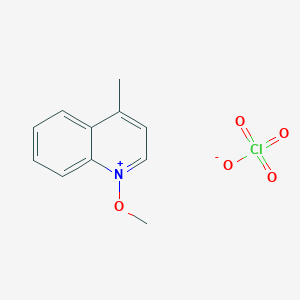
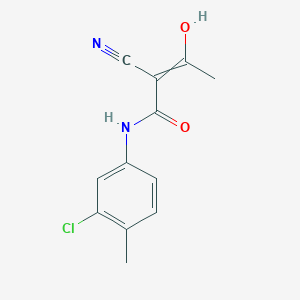
![Benzo[f]pyrimido[4,5-h]quinazoline](/img/structure/B14546446.png)
![5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14546452.png)
![4-[2-(4-Nitrophenyl)hydrazinyl]-1,5-dioxo-1,5-dihydronaphthalene-2-sulfonamide](/img/structure/B14546454.png)

![3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carbonitrile](/img/structure/B14546462.png)
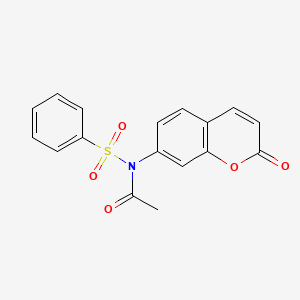
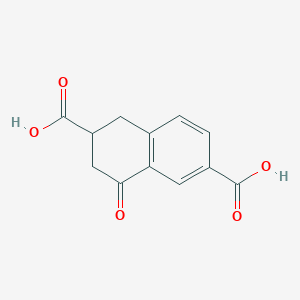
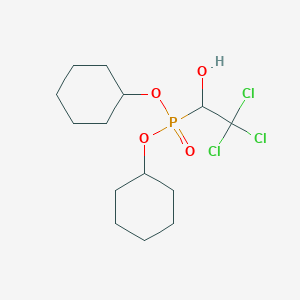
![N-[6-Methyl-1-(piperidin-1-yl)-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14546489.png)
![Phenyl [3-(phenylsulfanyl)propyl]carbamodithioate](/img/structure/B14546490.png)
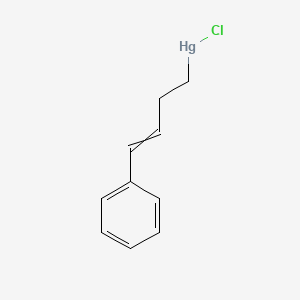
![4-Methyl-N-[2-(4-nitrophenoxy)ethyl]aniline](/img/structure/B14546498.png)
